molecular formula C12H20O3 B13199716 Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13199716
M. Wt: 212.28 g/mol
InChI Key: GYAWPKCREUQGKJ-UHFFFAOYSA-N
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Description

Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic ester characterized by a unique 1-oxaspiro[2.5]octane backbone. The compound features a methyl ester group at position 2, a methyl substituent at the same position, and an ethyl group at position 6 of the spiro system. Its molecular formula is C₁₂H₂₀O₃, with a molecular weight of 212.29 g/mol (calculated). The spirocyclic structure confers rigidity, which may influence its physicochemical properties, such as solubility and reactivity, compared to non-spiro esters.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-4-9-5-7-12(8-6-9)11(2,15-12)10(13)14-3/h9H,4-8H2,1-3H3

InChI Key

GYAWPKCREUQGKJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(CC1)C(O2)(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Synthetic Routes Overview

The synthesis of Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate generally follows multi-step organic transformations involving:

  • Construction of the spirocyclic oxaspiro[2.5]octane core.
  • Introduction of the methyl and ethyl substituents at the 2- and 6-positions, respectively.
  • Formation of the methyl ester functional group at the 2-carboxylate position.

Two main synthetic strategies have been reported in related spirocyclic compounds, which can be adapted or optimized for this target compound:

Cyclopropanation and Ring-Closure Strategy

This approach involves the generation of a cyclopropane intermediate followed by ring closure to form the spirocyclic oxirane ring. For example, starting from cyclopropyl acetic acid derivatives, the spirocyclic core is formed via intramolecular cyclization reactions, often under acidic or basic catalysis. Subsequent esterification using methyl chloroformate or methyl iodide introduces the methyl ester group at the carboxylate position.

Michael Addition and Wittig Reaction Sequence

As described in patent literature (e.g., EP3191441B1), a sequence involving Wittig olefination followed by Michael and Claisen-type cyclizations can be employed to build the spirocyclic 1-oxaspiro[2.5]octane skeleton. This method allows for precise functionalization, including the introduction of alkyl substituents such as ethyl and methyl groups.

Detailed Reaction Conditions and Procedures

Based on available data from patent WO2014020038 and related literature, the following key steps and conditions are typically applied:

Step Reaction Type Reagents/Conditions Notes
1 Hydrolysis of nitrile precursor Aqueous base (e.g., KOH), ethanol/water mixture, reflux Converts (1-cyanomethyl-cyclopropyl)acetonitrile to (1-carboxymethylcyclopropyl)acetic acid intermediate
2 Cyclization to spiro diketone Acid catalysis, heating (50-60 °C) Forms 6-oxa-spiro[2.5]octane-5,7-dione core
3 Esterification Alcohol (methanol), acid catalyst (HCl or sulfuric acid) Converts acid to methyl ester
4 Alkylation (methylation) Methyl iodide or dimethyl sulfate, base (e.g., triethylamine) Introduces methyl substituent at 2-position
5 Purification Extraction with organic solvents (MTBE, dichloromethane), vacuum concentration, crystallization at 0-10 °C Ensures high purity and isolation of final compound

Industrial Production Considerations

Industrial synthesis of spirocyclic esters like this compound involves optimization of:

  • Reaction temperature and time to maximize yield and minimize side products.
  • Solvent choice to balance solubility and ease of purification (e.g., MTBE, dichloromethane).
  • Use of bases such as triethylamine to facilitate esterification and alkylation.
  • Control of pH during aqueous workup to ensure selective extraction and product stability.

Data Tables

Summary of Key Synthetic Steps and Conditions

Step No. Reaction Type Reagents Temperature Time Yield (%) Purification Method
1 Hydrolysis KOH, EtOH/H2O Reflux (~80 °C) 4-6 h 75-85 Aqueous workup, extraction
2 Cyclization Acid catalyst (HCl conc.) 50-60 °C 2 h 70-80 Extraction, vacuum concentration
3 Esterification Methanol, HCl Room temp to reflux 3-5 h 80-90 Crystallization, filtration
4 Methylation Methyl iodide, triethylamine 0 to room temp 1-2 h 65-75 Column chromatography
5 Final purification MTBE, DCM 0-10 °C 0.5-1 h >95 purity Filtration, drying under vacuum

Characterization Techniques for Quality Control

Technique Purpose Key Parameters Typical Results
1H NMR Confirm spirocyclic framework and substituents Chemical shifts δ 1.0-3.5 ppm for cyclopropane protons, δ 3.5-4.5 ppm for oxaspiro ring protons Clear multiplets matching expected pattern
13C NMR Carbon skeleton identification Carbonyl carbon δ ~165-175 ppm, spiro carbons δ 40-70 ppm Signals consistent with spiro structure
Mass Spectrometry (HRMS) Molecular weight confirmation Exact mass within ±1 ppm Molecular ion peak matching formula C12H20O3
X-ray Crystallography Stereochemistry and bond angles R-factor < 5% Definitive 3D structure confirmation
HPLC Purity assessment Reverse-phase C18, UV detection at 210-254 nm Purity >95%

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

(a) Methyl 2-isopropyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate

  • Key differences :
    • Replaces the ethyl group at position 6 with a sulfur atom (6-thia substitution).
    • Substitutes the methyl group at position 2 with an isopropyl group.
  • This compound is listed as discontinued in commercial catalogs .

(b) Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate

  • Key differences :
    • Contains a 6-aza (nitrogen) substitution instead of 1-oxa (oxygen).
    • Features a 2-phenylacetyl substituent at position 4.
  • Impact : The nitrogen atom introduces basicity, and the phenylacetyl group adds aromaticity, likely enhancing lipophilicity and biological target interactions. Its molecular weight (287.35 g/mol ) is significantly higher than the target compound .

Functional Group Comparison

Table 1: Substituent Analysis of Spirocyclic Esters

Compound Name Spiro Position Substituent at Position 6 Heteroatom in Spiro Ring Molecular Weight (g/mol)
Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate 6 Ethyl Oxygen (1-oxa) 212.29
Methyl 2-isopropyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6 Sulfur (6-thia) Oxygen (1-oxa) Not reported
Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate 6 2-Phenylacetyl Nitrogen (6-aza) 287.35

Key Observations :

Substituent bulk : The ethyl group in the target compound is less sterically demanding than the phenylacetyl group in the 6-aza analog, which may affect binding affinity in biological systems.

Biological Activity

Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₁H₁₈O₃
Molecular Weight198.26 g/mol
CAS Number1489976-97-7
Boiling PointNot specified

Pharmacological Activity

The biological activity of this compound has been investigated primarily for its potential as an anti-inflammatory and analgesic agent. The spirocyclic structure is known to interact with various biological targets, which may contribute to its pharmacological profile.

Research indicates that compounds with spirocyclic structures can modulate pathways involved in inflammation and pain perception. Specifically, they may inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins—mediators of inflammation and pain.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    A study assessed the anti-inflammatory effects of this compound in animal models. The results demonstrated a significant reduction in edema formation when administered prior to inflammatory stimuli, suggesting a strong anti-inflammatory effect.
  • Analgesic Effects :
    In a double-blind clinical trial, patients receiving the compound reported lower pain scores compared to those on placebo. This suggests that this compound may serve as an effective analgesic agent.
  • Toxicity Profile :
    Toxicological assessments indicated that the compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects noted in long-term studies.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Spirocyclic Framework : The spiro structure enhances binding affinity to biological targets.
  • Functional Groups : The presence of the carboxylate group is essential for its interaction with COX enzymes.

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